molecular formula C21H21ClN4O3 B5529362 N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine

N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5529362
M. Wt: 412.9 g/mol
InChI Key: DFWAFJCKGVTHFA-DHRITJCHSA-N
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Description

The compound belongs to a broader class of chemicals known for their diverse applications in materials science, pharmacology, and as intermediates in organic synthesis. Its structure suggests potential interactions with biological systems, given the presence of a triazole ring, which is a common motif in many biologically active molecules.

Synthesis Analysis

The synthesis of compounds similar to N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine often involves multi-step chemical reactions, starting from basic aromatic units followed by the introduction of substituents through processes like allylation, methoxylation, and the formation of the triazole ring. Specific methodologies for synthesis can include Michael addition, Mannich reaction, and cyclization processes as foundational steps in constructing complex molecules like this one (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopy (NMR, MS, FT-IR) and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, bonding patterns, and the spatial arrangement of atoms within the molecule, essential for understanding the compound's reactivity and interaction with biological targets (Qing-mei Wu et al., 2022).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, including hydrogen bonding, transetherification, and reactions involving the triazole ring. These reactions can significantly alter the compound's properties and are crucial for further modifications or functionalization of the molecule for specific applications (N. Lazareva & E. I. Brodskaya, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies would likely be conducted to optimize its properties and evaluate its safety and efficacy .

properties

IUPAC Name

(E)-1-[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-3-4-16-5-7-20(21(11-16)27-2)29-10-9-28-19-8-6-18(22)12-17(19)13-25-26-14-23-24-15-26/h3,5-8,11-15H,1,4,9-10H2,2H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWAFJCKGVTHFA-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

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